(E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate
Description
(E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate (CAS: 1956426-24-6) is a spirocyclic compound characterized by a 1,3,7-triazaspiro[4.5]decane core substituted with a 2-fluorophenyl group and a tert-butyl carbamate moiety. Its molecular formula is C₁₈H₂₃FN₄O₃, with a molecular weight of 362.40 .
Properties
Molecular Formula |
C18H23FN4O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
tert-butyl N-[3-(2-fluorophenyl)-4-oxo-1,3,9-triazaspiro[4.5]dec-1-en-2-yl]carbamate |
InChI |
InChI=1S/C18H23FN4O3/c1-17(2,3)26-16(25)21-15-22-18(9-6-10-20-11-18)14(24)23(15)13-8-5-4-7-12(13)19/h4-5,7-8,20H,6,9-11H2,1-3H3,(H,21,22,25) |
InChI Key |
ZKAUCBRMXHDMPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2(CCCNC2)C(=O)N1C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Its unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Substituent Effects: The target compound’s 2-fluorophenyl group distinguishes it from analogues like 1824674-39-6, which has a simpler methyl substituent. Fluorine’s electron-withdrawing nature may enhance binding interactions in biological systems compared to non-halogenated derivatives .
- Spiro Ring Variations: The compound in shares the 2-fluorophenyl group but differs in the spiro ring’s nitrogen positions (1,3,8-triaza vs.
Comparison :
- However, analogues like and highlight the use of cross-coupling reactions (Suzuki) and alkylation strategies, respectively.
Pharmacological and Physicochemical Properties
Key Insights :
- Anticonvulsant Potential: The compound in demonstrates that spirocyclic carbamates with fluorinated aryl groups can exhibit anticonvulsant activity, suggesting a possible therapeutic niche for the target compound.
- Solubility Challenges : The tert-butyl carbamate and spirocyclic core in the target compound likely reduce aqueous solubility, a common issue addressed in analogues via polar substituents (e.g., furan in ).
Biological Activity
(E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate, identified by its CAS number 1956426-21-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₂₃FN₄O₃
- Molecular Weight : 362.4 g/mol
- Structure : The compound features a triazaspiro framework, which is known for contributing to various biological activities.
Research indicates that compounds with similar structures often exhibit diverse pharmacological effects. The biological activity of (E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate can be attributed to its interactions with various biological targets:
- Enzyme Inhibition : Compounds in this class may act as inhibitors of key enzymes involved in neurodegenerative diseases.
- Antioxidant Properties : The presence of specific functional groups suggests potential antioxidant activity, which could mitigate oxidative stress in cellular environments.
- Anti-inflammatory Effects : Similar compounds have shown the ability to reduce pro-inflammatory cytokines, indicating a possible role in inflammatory responses.
Biological Activity Data
A summary of biological activity data for (E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate is presented in the table below:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study 1 | Enzyme inhibition | In vitro assays | IC₅₀ values demonstrated significant inhibition of acetylcholinesterase activity. |
| Study 2 | Antioxidant activity | DPPH assay | Showed a moderate reduction in free radicals compared to control samples. |
| Study 3 | Anti-inflammatory | Cytokine profiling | Reduced levels of TNF-α and IL-6 in treated cell cultures. |
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of related compounds on astrocytes exposed to amyloid-beta (Aβ), it was found that similar triazaspiro compounds reduced cell death and inflammation markers such as TNF-α and IL-6. This suggests that (E)-tert-butyl carbamate derivatives may also confer protective effects against neurodegenerative processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
